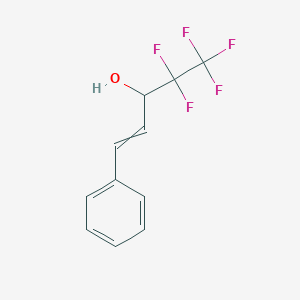
4,4,5,5,5-Pentafluoro-1-phenylpent-1-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is a fluorinated organic compound characterized by the presence of five fluorine atoms attached to the terminal carbon of a pentenol chain, with a phenyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,5,5,5-pentafluoropent-1-en-3-one and phenylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where phenylmagnesium bromide reacts with 4,4,5,5,5-pentafluoropent-1-en-3-one to form the desired product.
Reaction Conditions: The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-one and 4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-al.
Reduction: The major products include 4,4,5,5,5-pentafluoro-1-phenylpentan-1-ol and 4,4,5,5,5-pentafluoro-1-phenylpentane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique fluorinated structure.
Mecanismo De Acción
The mechanism of action of 4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other biomolecules, affecting their function and activity.
Pathways Involved: The exact pathways depend on the specific application and context, but may include metabolic pathways, signal transduction pathways, and others.
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5,5-Pentafluoro-1-pentanol: Similar in structure but lacks the phenyl group.
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-one: Similar but with a ketone group instead of a hydroxyl group.
1-Cyclohexyl-4,4,5,5,5-pentafluoropent-1-en-3-one: Similar but with a cyclohexyl group instead of a phenyl group.
Uniqueness
4,4,5,5,5-Pentafluoro-1-phenylpent-1-en-3-ol is unique due to the presence of both a phenyl group and a hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
56184-56-6 |
|---|---|
Fórmula molecular |
C11H9F5O |
Peso molecular |
252.18 g/mol |
Nombre IUPAC |
4,4,5,5,5-pentafluoro-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C11H9F5O/c12-10(13,11(14,15)16)9(17)7-6-8-4-2-1-3-5-8/h1-7,9,17H |
Clave InChI |
FRVAIUGOSDOGIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC(C(C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















